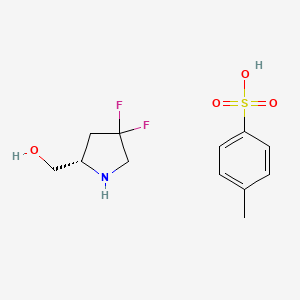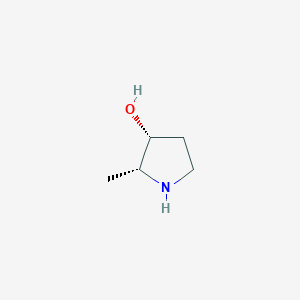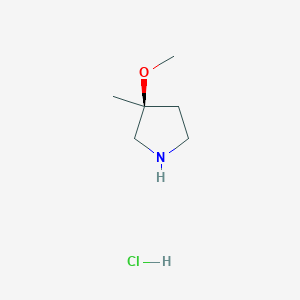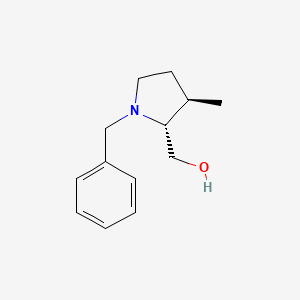
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and a methanol group, which is further modified by a tosylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring with the desired stereochemistry. This can be achieved through various methods, including cyclization reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.
Tosylation: The final step involves the tosylation of the hydroxyl group using tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol mesylate: Similar structure but with a mesylate group instead of a tosylate group.
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol triflate: Contains a triflate group, which is another good leaving group.
Uniqueness
(S)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is unique due to its combination of a pyrrolidine ring, fluorine atoms, and a tosylate group. This combination imparts specific reactivity and stability, making it valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9F2NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-9)8-3-5/h2-5H,1H3,(H,8,9,10);4,8-9H,1-3H2/t;4-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAWAVNJCYZIFF-VWMHFEHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride](/img/structure/B8192112.png)




![(1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8192156.png)




![[(2R,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol](/img/structure/B8192200.png)
![[(2S,3S)-1-benzyl-3-methylpyrrolidin-2-yl]methanol](/img/structure/B8192204.png)
